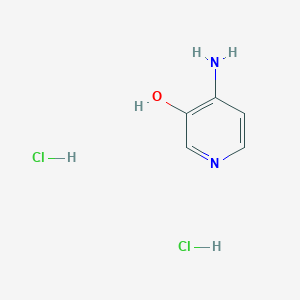

4-Aminopyridin-3-ol dihydrochloride

Description

BenchChem offers high-quality 4-Aminopyridin-3-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminopyridin-3-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-aminopyridin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.2ClH/c6-4-1-2-7-3-5(4)8;;/h1-3,8H,(H2,6,7);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMJEWSHPROHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Aminopyridin-3-ol Dihydrochloride: Structure, Properties, and Scientific Applications

Abstract: This document provides an in-depth technical overview of 4-Aminopyridin-3-ol dihydrochloride, a pyridine derivative of significant interest to researchers in neuropharmacology and medicinal chemistry. As a hydroxylated metabolite and derivative of the well-characterized potassium channel blocker 4-aminopyridine (Fampridine), this compound serves as a crucial reference standard and a tool for investigating structure-activity relationships in the context of neurological disorders. This guide details its chemical structure, physicochemical properties, a plausible synthetic pathway, its hypothesized mechanism of action, and key applications in research and development. It is intended to be a comprehensive resource for scientists and drug development professionals working with aminopyridine-based compounds.

Introduction and Scientific Context

4-Aminopyridin-3-ol dihydrochloride (CAS No. 1081776-23-9) is a heterocyclic organic compound that belongs to the aminopyridine class.[1][2] Its core structure consists of a pyridine ring substituted with an amino group at the 4-position and a hydroxyl group at the 3-position. The dihydrochloride salt form enhances its stability and aqueous solubility, making it suitable for laboratory use.

The primary significance of this molecule stems from its relationship with 4-aminopyridine (4-AP) , a drug marketed as Fampridine for the symptomatic treatment of multiple sclerosis (MS).[3][4] 4-Aminopyridin-3-ol is a known metabolite and impurity of Fampridine.[1] Consequently, its primary industrial application is as a certified reference material for analytical method development, impurity profiling, and quality control in the pharmaceutical manufacturing of Fampridine.

Beyond its role as a reference standard, its structural similarity to 4-AP makes it a valuable research tool. The introduction of a hydroxyl group at the 3-position provides a key modification to explore its impact on potency, selectivity for different potassium channel subtypes, and pharmacokinetic properties such as blood-brain barrier penetration.

Physicochemical Properties and Characterization

The fundamental properties of 4-Aminopyridin-3-ol dihydrochloride are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in experimental settings.

Caption: Chemical structure of 4-Aminopyridin-3-ol dihydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1081776-23-9 | [2][5] |

| Molecular Formula | C₅H₈Cl₂N₂O | [1] |

| Molecular Weight | 183.04 g/mol | [1] |

| IUPAC Name | 4-aminopyridin-3-ol;dihydrochloride | [2] |

| InChI Key | IMMJEWSHPROHBK-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CN=CC(=C1N)O.Cl.Cl | [2] |

| Physical Form | Solid | |

| Purity | >95% (Typically available) | [1] |

Causality Behind Experimental Choices: Stock Solution Preparation

The dihydrochloride salt form is intentionally used to enhance the compound's solubility in aqueous buffers, which are common in biological assays. Its preparation as a concentrated stock solution in a suitable solvent like water or DMSO allows for accurate and repeatable dilutions into experimental media while minimizing the final solvent concentration.

Experimental Protocol: Preparation of a 10 mM Stock Solution

-

Pre-analysis: Before opening, bring the container to room temperature to prevent moisture condensation.

-

Weighing: Using a calibrated analytical balance, accurately weigh 1.83 mg of 4-Aminopyridin-3-ol dihydrochloride (MW: 183.04 g/mol ).

-

Expertise Insight: Weighing a slightly larger mass (e.g., 18.3 mg) and adjusting the solvent volume can reduce weighing errors.

-

-

Dissolution: Transfer the weighed solid to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, nuclease-free water to achieve a final concentration of 10 mM.

-

Solubilization: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage.

-

Trustworthiness: Aliquoting ensures the integrity of the stock solution over the course of multiple experiments.

-

Synthesis and Purification: A Plausible Route

While specific, peer-reviewed synthetic procedures for 4-Aminopyridin-3-ol dihydrochloride are not widely published, a logical pathway can be devised based on established pyridine chemistry. A common strategy involves the nitration of a suitable precursor, followed by reduction of the nitro group to an amine.

Caption: Plausible synthetic workflow for 4-Aminopyridin-3-ol dihydrochloride.

Experimental Protocol: Hypothetical Synthesis

-

Nitration: Cool a mixture of concentrated sulfuric acid and nitric acid. Slowly add 3-hydroxypyridine to the cooled mixture. The electron-donating hydroxyl group directs the electrophilic nitration primarily to the ortho and para positions. The 4-nitro isomer is then separated.

-

Reduction: Dissolve the isolated 4-nitro-3-hydroxypyridine in a suitable solvent. Reduce the nitro group to an amine using a standard reducing agent, such as iron powder in acidic conditions or catalytic hydrogenation (H₂ over Palladium on carbon).[6]

-

Work-up: After the reaction is complete, neutralize the mixture and extract the crude 4-amino-3-hydroxypyridine product with an organic solvent.

-

Purification: Purify the crude product using column chromatography or recrystallization to yield the pure free base.

-

Salt Formation: Dissolve the purified free base in a suitable solvent like anhydrous ethanol. Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an ether to precipitate the dihydrochloride salt.

-

Isolation: Collect the precipitated solid by filtration, wash with a cold solvent to remove impurities, and dry under vacuum.

-

Trustworthiness: The final product's identity and purity should be rigorously confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

-

Mechanism of Action: The Potassium Channel Blockade Hypothesis

The biological activity of 4-Aminopyridin-3-ol dihydrochloride is presumed to be similar to its parent compound, 4-aminopyridine, which is a non-selective blocker of voltage-gated potassium (Kᵥ) channels.[7][8]

In demyelinated axons, as seen in conditions like multiple sclerosis, the normally insulated internodal membrane becomes exposed. This exposure reveals Kᵥ channels (notably subtypes Kᵥ1.1 and Kᵥ1.2), which are typically concentrated near the nodes of Ranvier.[9] The resulting outward flow of potassium ions (K⁺) during an action potential short-circuits the axonal current, leading to a shortened action potential and, ultimately, conduction failure.[3]

4-aminopyridine blocks these exposed Kᵥ channels from the intracellular side.[10] This blockade reduces the repolarizing K⁺ current, thereby prolonging the duration of the action potential. This allows the electrical signal to be passively conducted across the demyelinated segment to the next node of Ranvier, effectively restoring nerve impulse conduction.[4][9]

Sources

- 1. 4-aminopyridine suppliers USA [americanchemicalsuppliers.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 4. 4-Aminopyridine | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 5. 1081776-23-9|4-Aminopyridin-3-ol dihydrochloride|BLD Pharm [bldpharm.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: pKa Values and Ionization States of 4-Aminopyridin-3-ol Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminopyridine scaffold is a cornerstone in medicinal chemistry, most notably as a potassium channel blocker for neurological conditions like multiple sclerosis.[1][2][3] The introduction of a hydroxyl group at the 3-position, creating 4-aminopyridin-3-ol, significantly alters the molecule's physicochemical landscape. This guide provides a comprehensive exploration of the pKa values and resulting ionization states of 4-aminopyridin-3-ol derivatives. We delve into the fundamental principles of ionization, the structural factors influencing pKa, and the state-of-the-art experimental and computational methodologies for their determination. Crucially, this document synthesizes these concepts to explain their profound implications for drug design, impacting everything from membrane permeability and solubility to target engagement and formulation.

The Critical Role of Ionization in Drug Discovery

The acid dissociation constant (pKa) is a pivotal physicochemical parameter in the drug discovery and development process.[4][5][6][7] It dictates the degree of ionization of a molecule at a given pH, which in turn governs a cascade of properties essential for therapeutic efficacy. For derivatives of 4-aminopyridin-3-ol, a scaffold possessing multiple ionizable centers, a nuanced understanding of pKa is not merely academic but a prerequisite for rational drug design.

The ionization state directly influences:

-

Solubility: Ionized species are generally more water-soluble than their neutral counterparts, affecting formulation and bioavailability.[5][8]

-

Permeability: Neutral, more lipophilic forms of a drug are better able to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[5][9][10]

-

Target Binding: The specific protonation state is often critical for electrostatic interactions, like salt bridges, with the biological target. For 4-aminopyridine derivatives, the protonated form is required to block the potassium channel pore.[10][11]

-

Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion are all profoundly affected by a molecule's pKa profile.[4][9][12]

Ionization Equilibria of the 4-Aminopyridin-3-ol Scaffold

The 4-aminopyridin-3-ol core contains three potential ionizable sites: the pyridine ring nitrogen (basic), the 4-amino group (basic), and the 3-hydroxyl group (acidic). This leads to a complex equilibrium of different microspecies, each with a unique charge.

-

pKa1 (Phenolic Hydroxyl): The 3-hydroxyl group is weakly acidic and will lose a proton at high pH to form a phenoxide anion.

-

pKa2 (Pyridinium Nitrogen): The pyridine ring nitrogen is the most basic site. It readily accepts a proton to form a pyridinium cation.

-

pKa3 (Amino Group): The 4-amino group is also basic, but its basicity is influenced by resonance with the pyridine ring.

These multiple equilibria mean that at physiological pH (~7.4), a population of different ionic species will exist. The Henderson-Hasselbalch equation can be used to estimate the relative concentrations of the protonated and deprotonated forms for each ionizable center.

Caption: The interplay of pKa with key drug-like properties.

-

Blood-Brain Barrier (BBB) Penetration: To treat central nervous system disorders, the drug must cross the BBB. This favors a neutral species, suggesting that derivatives with pKa values near physiological pH (like 3F4AP) might have improved brain penetration. *[10] Aqueous Solubility for Formulation: For intravenous or oral formulations, adequate aqueous solubility is essential. This favors the ionized form of the molecule. A compound that is too lipophilic (high logD) may be difficult to formulate.

-

Potassium Channel Blockade: The binding site within the voltage-gated potassium channel requires the positively charged, protonated form of the aminopyridine. T[10][11]herefore, a molecule that is entirely neutral at physiological pH will be inactive.

This creates a delicate balancing act. The ideal 4-aminopyridin-3-ol derivative might have a pKa that allows for a sufficient population of the neutral species to cross membranes, while ensuring enough of the active, protonated species is present at the target site to exert its therapeutic effect.

Conclusion

The pKa and ionization state of 4-aminopyridin-3-ol derivatives are not single data points but rather defining characteristics that shape their entire pharmacological profile. A thorough understanding, derived from a synergistic application of robust experimental techniques and predictive computational models, is indispensable for the modern drug discovery professional. By strategically modifying the 4-aminopyridin-3-ol scaffold and precisely characterizing the resulting changes in pKa, researchers can rationally design next-generation therapeutics with optimized solubility, permeability, and target potency, ultimately accelerating the development of more effective and safer medicines.

References

-

Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. [Link]

-

Rupp, M., Körner, R., & Tetko, I. V. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-327. [Link]

-

Wagen, C. (2025, October 16). How to Predict pKa. Rowan. [Link]

-

Jiménez-Luna, J., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1508-1511. [Link]

-

Al-Ibraheemi, Z., & Al-Juboori, A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 133-146. [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. [Link]

-

Al-Ibraheemi, Z. H., & Al-Juboori, A. M. (2025, November 14). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

-

Atalay, T. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 493-498. [Link]

-

Ciura, K., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1549. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

-

Poliak, P., et al. (2013). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. [Link]

-

Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(9), 920-926. [Link]

-

Gatineau, E., et al. (2019). Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate. [Link]

-

Poliak, P., et al. (2013). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. [Link]

-

De-Souza, L. G., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 126-136. [Link]

-

Wikipedia. (n.d.). 4-Aminopyridine. [Link]

-

Roy, K., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

-

Gatineau, E., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. bioRxiv. [Link]

-

Leal, S., et al. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry, 76, 237-248. [Link]

-

Dam-Viring, H. V., et al. (1993). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. Archives Internationales de Pharmacodynamie et de Thérapie, 321, 73-88. [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

-

Papanastasiu, I. I., et al. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

-

Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 67-74. [Link]

-

Al-Amiery, A. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]

-

Al-Masoudi, N. A., et al. (2020). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 17(7), 749-760. [Link]

-

Ar-Rahem, A. A., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2453-2464. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminopyridin-3-ol hydrochloride. PubChem Compound Database. [Link]

Sources

- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. drughunter.com [drughunter.com]

- 5. What is pKa and how is it used in drug development? [pion-inc.com]

- 6. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. optibrium.com [optibrium.com]

Methodological & Application

Application Note: Handling and Storage of Hygroscopic Dihydrochloride Salts

Abstract

Dihydrochloride salts are frequently selected in drug development to enhance the solubility and bioavailability of basic active pharmaceutical ingredients (APIs). However, the incorporation of two moles of hydrochloric acid often imparts significant hygroscopicity, rendering these compounds prone to deliquescence, hydrolysis, and solid-state phase transformations. This guide provides an advanced, field-proven protocol for the lifecycle management of these sensitive salts, ensuring data integrity from receipt to solubilization.

The Chemistry of Instability: Why Dihydrochlorides Fail

To handle these salts effectively, one must understand the mechanism of their failure. The "dihydrochloride" designation implies a stoichiometry where two equivalents of HCl are protonating basic nitrogen centers within the parent molecule.

-

Lattice vs. Hydration Energy: The crystal lattice of dihydrochloride salts is often held together by ionic interactions. However, the high charge density of the chloride ions and the protonated amines creates a potent hydration potential. When exposed to ambient moisture, the energy gained by coordinating water molecules often exceeds the lattice energy, leading to rapid water uptake.

-

The Deliquescence Point (RH₀): Every salt has a specific Relative Humidity (RH) threshold called the deliquescence point.[1] Above this threshold, the solid spontaneously dissolves in its own sorbed water. For many dihydrochlorides, this RH₀ can be shockingly low (often <30% RH), meaning standard lab air triggers immediate degradation.

-

The Acidic Cascade: Unlike monohydrochlorides, 2HCl salts generate highly acidic micro-environments upon wetting. This localized acidity can catalyze hydrolysis of esters or amides within the API structure, leading to chemical degradation that mimics "spontaneous" decomposition.

Protocol 1: Receiving and Initial Equilibration

The "Chain of Custody" for Moisture Control

The most critical moment in the life of a hygroscopic salt is its arrival. A cold bottle opened in a warm lab acts as a condenser, instantly destroying the top layer of the compound.

Workflow: The Thermal Equilibration Protocol

Figure 1: Thermal equilibration workflow to prevent condensation shock upon receipt of cold shipments.

Step-by-Step Procedure:

-

Inspect but Don't Touch: Verify the identity of the shipment, but do not break the manufacturer's seal .

-

Desiccated Warming: Place the entire sealed container into a desiccator cabinet at room temperature.

-

The 3-Hour Rule: Allow the vessel to stand for a minimum of 3 hours (or overnight for large bottles) to reach thermal equilibrium.

-

Secondary Containment: Once opened, never return the bottle to general storage. Place the primary vial inside a secondary jar containing activated silica gel or molecular sieves.

Protocol 2: Precision Weighing and Handling

The "Difference by Weighing" Method

Weighing is the primary source of experimental error for hygroscopic salts. Static charge often accompanies these dry powders, and the "open balance" method guarantees water uptake during the measurement.

Required Equipment:

-

Anti-static gun or ionizer.

-

Nitrogen-flushed glove box (Ideal) or Glove Bag (Acceptable).

-

If working on an open bench: Difference Weighing is mandatory.

Workflow: Inert Atmosphere Weighing

Figure 2: Gravimetric protocol for hygroscopic solids to eliminate atmospheric moisture interference.

The "Difference by Weighing" Technique (Open Bench Alternative):

-

Tare a capped weighing bottle containing the hygroscopic salt.

-

Quickly transfer an estimated amount to your destination vessel (flask/tube).

-

Immediately recap the source weighing bottle.

-

Weigh the source bottle again.

-

Calculate:

.-

Why? This method measures what left the bottle, not what is sitting on a balance pan absorbing water.

-

Storage Matrix: Long-Term Preservation

Storage conditions must balance chemical stability (cold) with physical stability (dry).

| Storage Tier | Temperature | Environment | Recommended For |

| Tier 1 (Gold Standard) | -20°C or -80°C | Sealed vial inside a secondary jar with desiccant (P₂O₅ or Sieves) | Long-term reference standards; highly unstable APIs. |

| Tier 2 (Working Stock) | +4°C (Fridge) | Parafilm-sealed vial in a desiccator | Active projects; compounds used weekly. |

| Tier 3 (Short Term) | Ambient (20-25°C) | Vacuum desiccator with indicator silica gel | Compounds being weighed that day. |

Critical Warning: Never store dihydrochloride salts in a freezer without secondary desiccant containment. Most freezers have high humidity environments due to auto-defrost cycles.

Solubilization and Solution Management

Managing the pH Drop

Dissolving a dihydrochloride salt releases two equivalents of protons (

Impact: A 10 mM solution can easily reach pH 2-3. This acidity can degrade the API or shock biological systems (cells/enzymes).

Protocol:

-

Pre-Buffer: Do not dissolve in pure water if the compound is acid-sensitive. Dissolve directly into a buffered solution (e.g., PBS, HEPES) if solubility permits.

-

The "Back-Titration" Trick: If dissolving in DMSO for stock solutions, be aware that adding this stock to aqueous media will still carry the acidity.

-

Single-Use Aliquots: Dihydrochloride solutions are prone to precipitation if frozen and thawed, as the pH can shift during the freezing process (eutectic shift). Make single-use aliquots to avoid freeze-thaw cycles.

Troubleshooting & Rescue

Signs of failure and how to respond.

| Symptom | Diagnosis | Rescue Action |

| Clumping / Caking | Initial moisture absorption (Bridging). | Do not heat. Dry in a vacuum desiccator over P₂O₅ for 24h. Grind gently in a glove box if necessary. |

| Liquefaction (Oil) | Deliquescence (Total lattice collapse). | Material is likely compromised.[2][3] Verify purity via HPLC. If pure, lyophilize (freeze-dry) to recover solid form. |

| Color Change (Yellowing) | Chemical degradation (Hydrolysis/Oxidation). | Discard. Hydrolysis products are often autocatalytic. |

| Static "Flying" Powder | Low humidity + small particle size. | Use an ionizing gun (ZeroStat) or weigh into a glass vessel (avoid plastic). |

References

-

Safe Handling of Hygroscopic Materials. University of Rochester, Department of Chemistry. [Link]

-

Deliquescence of Pharmaceutical Systems. National Institutes of Health (PubMed). [Link]

-

Drying and Weighing Hygroscopic Substances in Microanalysis. American Chemical Society (ACS). [Link]

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Institutes of Health (PMC). [Link]

Sources

Optimal Solvents for Reactions Involving 4-Aminopyridin-3-ol Dihydrochloride: Application Notes and Protocols

Introduction: The Critical Role of Solvent Selection for a Versatile Building Block

4-Aminopyridin-3-ol dihydrochloride is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules, particularly in the development of novel therapeutics and agrochemicals.[1] Its unique structure, featuring a nucleophilic amino group, a hydroxyl group, and a basic pyridine ring, allows for diverse chemical transformations. However, the dihydrochloride salt form presents specific challenges and opportunities in terms of solubility and reactivity that necessitate careful solvent selection for successful and reproducible synthetic outcomes.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practicalities of choosing optimal solvents for reactions involving 4-Aminopyridin-3-ol dihydrochloride. We will delve into the physicochemical properties of this compound, explore solvent recommendations for various reaction classes, and provide detailed, field-proven protocols to empower your research and development endeavors.

Physicochemical Properties of 4-Aminopyridin-3-ol Dihydrochloride

Understanding the inherent properties of 4-Aminopyridin-3-ol dihydrochloride is fundamental to selecting an appropriate solvent system. The presence of the dihydrochloride salt significantly influences its solubility profile, making it more soluble in polar solvents.

| Property | Value/Description | Source |

| Molecular Formula | C₅H₈Cl₂N₂O | [2] |

| Molecular Weight | 183.04 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| pKa (Predicted) | The pKa of the related 3-Amino-4-hydroxypyridine is predicted to be approximately 5.04. The dihydrochloride salt will have significantly lower pKa values. | [3] |

| Solubility (Qualitative) | Soluble in water and polar organic solvents. | [4] |

Strategic Solvent Selection: A Decision-Making Framework

The choice of solvent is not merely about dissolution; it profoundly impacts reaction kinetics, equilibrium, and the reactivity of all species in the reaction mixture. For 4-Aminopyridin-3-ol dihydrochloride, the primary considerations are:

-

Solubilizing the Salt: The dihydrochloride salt is generally insoluble in nonpolar organic solvents. Polar solvents are required to achieve sufficient concentration for the reaction to proceed.

-

Liberating the Free Base: Most reactions, such as N-alkylation and N-acylation, require the free amino group to act as a nucleophile. This necessitates the use of a base to neutralize the hydrochloride salts. The choice of base and its solubility in the chosen solvent are critical.

-

Reaction Type Compatibility: The solvent must be inert to the reactants and reagents under the reaction conditions and should ideally promote the desired transformation.

Below is a decision-making workflow for solvent selection:

Caption: Decision workflow for solvent selection.

Solvent Recommendations for Common Reaction Classes

Based on the principles outlined above, here are solvent recommendations for key reaction types involving 4-Aminopyridin-3-ol dihydrochloride.

N-Alkylation and N-Acylation Reactions

These reactions require the nucleophilic 4-amino group to be in its free base form. Therefore, a non-nucleophilic base is essential to neutralize the two equivalents of HCl.

Recommended Solvents:

-

Polar Aprotic Solvents:

-

N,N-Dimethylformamide (DMF): An excellent choice due to its high polarity, which aids in dissolving the dihydrochloride salt, and its high boiling point, allowing for a wide range of reaction temperatures.

-

Dimethyl Sulfoxide (DMSO): Similar to DMF, DMSO is a highly polar aprotic solvent that can effectively dissolve the starting material. Its higher boiling point can be advantageous for less reactive alkylating or acylating agents.

-

Acetonitrile (MeCN): A good option with a lower boiling point than DMF and DMSO, which can simplify product isolation. It is also relatively inert.

-

Tetrahydrofuran (THF): While less polar than DMF or DMSO, THF can be a suitable solvent, often in combination with a co-solvent or when using a more soluble free base of the aminopyridine.

-

Inert Bases for Neutralization:

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA): These liquid organic bases are soluble in most organic solvents and are non-nucleophilic. A slight excess (at least 2.2 equivalents) is recommended to ensure complete neutralization.

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These inorganic bases can be effective, particularly in DMF or DMSO. They are solids and can be easily removed by filtration upon reaction completion.

Condensation Reactions (e.g., Imidazopyridine Synthesis)

4-Aminopyridin-3-ol can undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems like imidazopyridines, which are of significant interest in medicinal chemistry.[5]

Recommended Solvents:

-

Protic Solvents:

-

Ethanol or Isopropanol: These solvents can facilitate the reaction and are often used in condensations. The dihydrochloride salt may have sufficient solubility, and the reaction can sometimes be driven by the precipitation of the product.

-

Acetic Acid: Can act as both a solvent and a catalyst for the condensation reaction.

-

-

Aprotic Solvents for Water Removal:

-

Toluene or Xylene: These solvents are suitable for reactions that generate water, as the water can be removed azeotropically using a Dean-Stark apparatus, driving the reaction to completion. A polar co-solvent may be necessary to aid in the initial dissolution of the starting material.

-

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and scales.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of 4-Aminopyridin-3-ol dihydrochloride with an alkyl halide.

Sources

Application Note: Scalable Synthesis Routes Using 4-Aminopyridin-3-ol Dihydrochloride

Executive Summary

This guide details the scalable utilization of 4-Aminopyridin-3-ol dihydrochloride (CAS 52334-53-9) as a privileged scaffold for synthesizing fused heterocyclic systems, specifically oxazolo[4,5-c]pyridines . While the free base (4-aminopyridin-3-ol) is prone to rapid oxidative degradation (forming quinone-imines), the dihydrochloride salt offers superior shelf-stability and handling characteristics. This note provides validated protocols for neutralizing the salt in situ to access the reactive ortho-aminophenol core, facilitating the synthesis of kinase inhibitors, P2X3 antagonists, and antibacterial agents without isolation of the unstable free base.

Chemical Identity & Handling

The precursor is an amphoteric aminopyridine. The 3,4-substitution pattern dictates the regiochemistry of the fused ring system.

| Property | Specification |

| Compound | 4-Aminopyridin-3-ol dihydrochloride |

| CAS (Salt) | 52334-53-9 |

| CAS (Free Base) | 5271-67-0 |

| Molecular Weight | 183.04 g/mol (Salt) vs 110.11 g/mol (Base) |

| Appearance | Off-white to pale beige crystalline solid (Salt) |

| Stability | Hygroscopic; Light sensitive. Store under inert gas. |

| Hazards | H315, H319, H335 . Irritating to eyes/skin.[1] Handle in fume hood. |

Critical Handling Protocol: The "In Situ" Strategy

Problem: Isolating the free base (neutralization + extraction) exposes the electron-rich aminophenol to air, causing darkening (oxidation) and yield loss. Solution: Perform neutralization in the reaction vessel immediately prior to or during the cyclization step.

Application I: Synthesis of Oxazolo[4,5-c]pyridines (The TEOF Route)

This is the most scalable route for generating the core heterocycle. Triethyl orthoformate (TEOF) serves as both the C1 synthon and the solvent, driving the reaction via entropy (loss of ethanol).

Reaction Logic

The reaction proceeds via the formation of an imidate intermediate followed by intramolecular nucleophilic attack by the hydroxyl group. The presence of HCl (from the salt) can catalyze the reaction, but excess acidity retards the nucleophilicity of the amine. A buffering base is required.

DOT Diagram: TEOF Cyclization Workflow

Caption: Step-wise flow for the conversion of the dihydrochloride salt to the fused oxazole system using orthoesters.

Scalable Protocol (10g Scale)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-Aminopyridin-3-ol 2HCl (10.0 g, 54.6 mmol) .

-

Solvent/Reagent: Add Triethyl orthoformate (TEOF) (60 mL) . The solid will not dissolve immediately.

-

Buffering: Add anhydrous Sodium Acetate (8.9 g, 109 mmol) . Note: 2 equivalents are crucial to neutralize the 2HCl and liberate the free amine.

-

Reaction: Heat the mixture to reflux (approx. 146°C bath temp). The suspension will clarify as the free base reacts and ethanol is distilled off (if using a Dean-Stark) or refluxed.

-

Duration: Maintain reflux for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

-

Workup (Crystallization):

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove excess TEOF.

-

Triturate the residue with cold water (50 mL) to remove NaCl/NaOAc salts.

-

Filter the resulting precipitate.

-

Purification: Recrystallize from Ethanol/Water or Toluene.

-

-

Expected Yield: 75–85%.

Application II: Synthesis of Cyclic Carbamates (Oxazolopyridinones)

For applications requiring a carbonyl at the 2-position (e.g., urea analogues), Carbonyl Diimidazole (CDI) is the preferred reagent over phosgene due to safety and solids handling.

Reaction Logic

The amino group attacks the central carbonyl of CDI, displacing imidazole. The adjacent hydroxyl group then closes the ring, displacing the second imidazole.

DOT Diagram: Divergent Synthesis Pathways

Caption: Divergent synthesis map showing the three primary heterocyclic scaffolds accessible from the common precursor.

Protocol (CDI Method)

-

Solvent: Suspend 4-Aminopyridin-3-ol 2HCl (5.0 g) in dry THF (50 mL) or Acetonitrile .

-

Neutralization: Add Triethylamine (TEA) (8.3 mL, 2.2 eq) dropwise at 0°C. Stir for 30 mins.

-

Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) (4.8 g, 1.1 eq) in portions.

-

Conditions: Allow to warm to RT, then reflux for 3 hours.

-

Workup: Cool to RT. Pour into ice water. The cyclic carbamate often precipitates. If not, extract with EtOAc.

Comparative Analysis of Cyclization Agents

| Reagent | Target Scaffold | Scalability | Key Advantage | Key Limitation |

| TEOF | Unsubstituted Oxazole | High | Solvent = Reagent; Simple workup | Requires high temp (Reflux) |

| CDI | Cyclic Carbamate (2-one) | High | Safer than Phosgene; Mild conditions | Moisture sensitive; Cost |

| R-COOH / PPA | 2-Substituted Oxazole | Medium | One-step functionalization | PPA is viscous/corrosive; Difficult workup |

| Aldehydes / Oxidant | 2-Substituted Oxazole | Low/Med | Access to diverse aryl groups | Requires oxidants (e.g., PhI(OAc)2); Side reactions |

References

-

Synthesis of Oxazolopyridines

- Title: "Synthesis and biological evaluation of oxazolo[4,5-c]pyridine deriv

- Source:Journal of Heterocyclic Chemistry.

- Context: General methods for fusing oxazoles to pyridine rings via ortho-aminophenols.

-

Triethyl Orthoformate Reactions

-

Safety & Stability Data

- Title: "Safety Data Sheet: 4-Aminopyridin-3-ol dihydrochloride."

- Source: Sigma-Aldrich / Merck.

- Context: Hazard identification and handling of the dihydrochloride salt.

-

General Heterocycle Synthesis

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazolo[4,5-c]pyridin-2(3H)-one | 59851-50-2 | Benchchem [benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Troubleshooting & Optimization

Overcoming solubility issues of 4-Aminopyridin-3-ol dihydrochloride in organic synthesis

Welcome to the technical support guide for 4-Aminopyridin-3-ol dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the common yet significant challenge of this reagent's solubility in organic synthesis. As a salt, its behavior in non-aqueous media can be counterintuitive, leading to reaction failures and reproducibility issues. This guide provides field-proven insights, troubleshooting protocols, and a mechanistic understanding to ensure your success.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Aminopyridin-3-ol dihydrochloride not dissolving in standard organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

The primary reason for the poor solubility of 4-Aminopyridin-3-ol dihydrochloride in common non-polar or moderately polar aprotic solvents is its ionic nature. It is a salt, containing two hydrochloride equivalents. The strong ionic interactions within the crystal lattice require highly polar, and often protic, solvents to effectively solvate the ions and break the lattice apart. Solvents like DCM and THF lack the high dielectric constant and hydrogen-bonding capability to achieve this.

Q2: I'm setting up a reaction and the reagent won't dissolve. What is the first and simplest troubleshooting step?

The most straightforward approach is to switch to a highly polar, protic solvent. If your reaction chemistry allows, consider solvents such as:

-

Methanol (MeOH) or Ethanol (EtOH): These are often the first choice. They possess the polarity and hydrogen-bonding ability to dissolve many amine hydrochloride salts.

-

Water: While not a typical "organic" solvent, its high polarity makes it an excellent solvent for this salt. It can be used as a co-solvent if the other reagents are compatible.

-

Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): These are highly polar aprotic solvents that can also be effective, although they can be more difficult to remove post-reaction.[1]

Q3: Can I simply heat the reaction mixture to force dissolution?

Heating can increase the solubility of most compounds, but it comes with caveats:

-

Thermal Stability: Ensure that 4-Aminopyridin-3-ol dihydrochloride and your other starting materials are stable at the intended temperature. The parent compound, 4-aminopyridine, is chemically stable under standard conditions but can decompose at very high temperatures.[2]

-

Reaction Specificity: Increased temperature may lead to undesired side reactions or decomposition of sensitive functional groups.

-

Precipitation on Cooling: The compound may dissolve at an elevated temperature but crash out of the solution if the reaction is cooled for subsequent steps, which can complicate analysis and purification.

Heating should be considered a secondary strategy, used cautiously in conjunction with proper solvent selection.

Q4: My reaction requires a non-polar solvent, but the reagent is insoluble. What is the most common workaround?

This is a classic solubility dilemma. The most effective strategy is to convert the dihydrochloride salt into its free base form in situ. This is achieved by adding a suitable base to the reaction mixture. The free base is a neutral organic molecule and will exhibit significantly higher solubility in solvents like DCM, THF, or Toluene. This is often the preferred method for reactions like acylations or reductive aminations.[3]

Q5: Is it better to generate the free base in situ or isolate it beforehand?

This depends on your experimental needs:

-

In situ generation: This is faster and more atom-economical. It is ideal for reactions where the byproduct salt (e.g., triethylamine hydrochloride) does not interfere with the catalyst or subsequent steps.

-

Isolation of the free base: This is recommended when the presence of salts is detrimental to the reaction (e.g., certain palladium-catalyzed couplings) or when you need to accurately determine the concentration of the free base in solution.

In-Depth Troubleshooting Guides & Protocols

Guide 1: Strategic pH Adjustment for In Situ Solubilization

The most powerful tool for solubilizing amine salts in organic media is pH adjustment. By neutralizing the hydrochloride salt, you generate the more soluble free base directly in the reaction flask.

Causality: The dihydrochloride salt exists as a protonated pyridinium species. The addition of a base removes these protons, neutralizing the charge and breaking the ionic interactions that confer high polarity. The resulting neutral molecule is significantly more lipophilic and thus more soluble in organic solvents. This principle is a direct application of Le Châtelier's principle to an acid-base equilibrium.

Protocol: In Situ Free Base Generation for Improved Solubility

-

Reagent & Solvent Setup: To your reaction flask, add the 4-Aminopyridin-3-ol dihydrochloride (1.0 eq) and your chosen anhydrous organic solvent (e.g., DCM, THF, Acetonitrile).

-

Base Selection: Choose a suitable base.

-

Organic Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common choices. They are soluble in organic solvents, and their resulting hydrochloride salts often precipitate or can be easily filtered.

-

Inorganic Bases: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) can be used, but as solids, they may lead to heterogeneous mixtures requiring vigorous stirring.

-

-

Stoichiometry: Add a minimum of 2.2 equivalents of the chosen base. It is critical to add at least two full equivalents to neutralize both hydrochloride salts. A slight excess ensures the equilibrium is driven fully to the free base.

-

Addition & Observation: Add the base to the suspension at room temperature with vigorous stirring. You should observe the solid reagent gradually dissolving over 15-30 minutes as the free base is formed.

-

Confirmation: If the solid does not fully dissolve, consider adding a small amount of a polar co-solvent like methanol (see Guide 2) or gently warming the mixture.

-

Proceed with Reaction: Once the solution is homogeneous (or the starting material is fully consumed in the case of solid bases), you can proceed with the addition of your other reagents.

Visualization: pH Adjustment Decision Workflow

The following diagram outlines the decision-making process for employing pH adjustment.

Guide 2: Employing Co-Solvent Systems

When a single solvent is insufficient, a co-solvent system can provide the necessary balance of polarity to dissolve the salt while maintaining compatibility with other less polar reagents.

Causality: A co-solvent system works by creating a new solvent environment with intermediate properties.[4] For a hydrochloride salt, a small amount of a polar protic co-solvent (like methanol) can effectively solvate the ions, while the bulk, less polar solvent (like DCM) provides the primary medium for the other reagents.

Recommended Co-Solvent Mixtures

| Primary Solvent | Co-Solvent | Typical Ratio (v/v) | Notes |

| Dichloromethane (DCM) | Methanol (MeOH) | 10:1 to 5:1 | Excellent general-purpose system. |

| Tetrahydrofuran (THF) | Water | 10:1 to 4:1 | Useful for reactions where water is tolerated. |

| Acetonitrile (MeCN) | Methanol (MeOH) | 20:1 to 10:1 | Good for increasing polarity without using water. |

| Toluene | Isopropanol (IPA) | 10:1 | For higher temperature reactions. |

Protocol: Identifying an Effective Co-Solvent System

-

Small-Scale Test: In a small vial, suspend a few milligrams of 4-Aminopyridin-3-ol dihydrochloride in ~0.5 mL of your primary organic solvent.

-

Titration: Add the chosen co-solvent dropwise while stirring or vortexing.

-

Observation: Note the approximate volume of co-solvent required to achieve full dissolution.

-

Scale-Up: Use this empirically determined ratio for your full-scale reaction. Start by suspending the salt in the primary solvent and then add the required amount of co-solvent before adding other reagents.

Guide 3: Preparative Conversion to the Free Base

Isolating the neutral free base is the most robust solution when reaction conditions must be strictly anhydrous and salt-free.

Causality: This is a standard acid-base extraction. By dissolving the salt in water and raising the pH well above the pKa of the pyridinium nitrogen, the compound is converted to its neutral, water-insoluble form. This neutral species can then be extracted into an organic solvent.

Protocol: Extractive Isolation of 4-Aminopyridin-3-ol Free Base

-

Aqueous Dissolution: Dissolve the 4-Aminopyridin-3-ol dihydrochloride in a minimal amount of deionized water.

-

Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of a strong base (e.g., Sodium Hydroxide - NaOH) or a milder base (e.g., Sodium Bicarbonate - NaHCO₃) with stirring until the pH is > 9.

-

Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or a 9:1 DCM:IPA mixture).

-

Drying: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the free base, which should be used immediately or stored under an inert atmosphere as aminophenols can be sensitive to oxidation.

Visualization: Free Base Conversion and Isolation Workflow

This diagram illustrates the step-by-step process for converting the salt to the free base.

Safety & Handling

While this guide focuses on solubility, safe handling is paramount. 4-Aminopyridine and its derivatives are toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[2][5][6] They can also cause severe skin and eye damage.[2]

-

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[2][7]

-

Consult the Safety Data Sheet (SDS) for this specific compound before use.[7]

By understanding the chemical principles behind the solubility of 4-Aminopyridin-3-ol dihydrochloride and applying these systematic troubleshooting guides, researchers can effectively integrate this valuable building block into a wide array of synthetic applications.

References

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS.

- DC Fine Chemicals. (2024, November 4). Safety Data Sheet.

- CAMEO Chemicals. (n.d.). 4-AMINOPYRIDINE.

- Cayman Chemical. (2022, December 2). 4-Aminopyridine - PRODUCT INFORMATION.

- Sigma-Aldrich. (n.d.). 4-Aminopyridine ≥99%.

- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.

- MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP).

- Iş, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.

Sources

Purification techniques for 4-Aminopyridin-3-ol reaction intermediates

Technical Support Center: Purification of 4-Aminopyridin-3-ol Intermediates

Status: Operational Agent: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Isolation & Purification of 4-Aminopyridin-3-ol Reference ID: AP3OL-PUR-001

Introduction: The "Amphoteric Nightmare"

Welcome to the technical support hub for 4-Aminopyridin-3-ol. If you are here, you are likely facing one of three problems: your product has turned into a black tar, it refuses to extract from the aqueous phase, or it is streaking uncontrollably on your silica column.

This intermediate is deceptively simple. Structurally, it combines a pyridine core, an electron-donating amine, and an acidic hydroxyl group. This creates a zwitterionic character that defies standard extraction protocols and an electron-rich system that is highly prone to oxidative degradation (similar to p-aminophenols).

This guide prioritizes causality over recipe . We don't just tell you what to do; we explain why your current method is failing based on the physicochemical properties of the molecule.

Module 1: The "Black Tar" Phenomenon (Oxidative Instability)

User Query: "My reaction reached completion, but during workup, the solution turned dark brown/black. NMR shows broad peaks and paramagnetic impurities. How do I prevent this?"

Root Cause Analysis: 4-Aminopyridin-3-ol is an electron-rich aromatic system. The ortho relationship between the amino and hydroxyl groups makes it highly susceptible to oxidation by atmospheric oxygen, forming quinoid-like species and polymerization products (tars). This is accelerated under basic conditions.

Troubleshooting Protocol:

-

The "Degas" Rule: Never expose the reaction mixture to air while hot. If you are hydrogenating a nitro precursor (4-nitropyridin-3-ol), cool to room temperature under hydrogen or argon before opening the vessel.

-

The Scavenger Additive: Add Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid (0.5 - 1.0 eq) to your aqueous workup buffer. This acts as a sacrificial antioxidant, keeping the pyridine in the reduced state during extraction.

-

Acidity Control: Oxidative coupling is faster at high pH (phenolate form). Keep the pH slightly acidic (pH 4-6) during initial handling if possible, or move quickly through the neutral phase.

Data: Oxidation Rates vs. pH

| pH Condition | Species Dominance | Oxidation Risk | Handling Recommendation |

| pH < 3 | Cationic (Pyridinium) | Low | Stable for short-term storage. |

| pH 6-8 | Neutral / Zwitterion | High | Isolate immediately; use inert gas. |

| pH > 10 | Anionic (Phenolate) | Critical | Rapid darkening; avoid prolonged exposure. |

Module 2: Isolation Strategy (The Solubility Trap)

User Query: "I cannot extract the product from the aqueous layer using Ethyl Acetate or DCM. The yield is near zero."

Root Cause Analysis: You are fighting the Isoelectric Point (pI) .

-

Acidic pH: The pyridine nitrogen is protonated (

). Water soluble.[1][2] -

Basic pH: The hydroxyl group is deprotonated (

). Water soluble.[1][2] -

Neutral pH: The molecule exists largely as a zwitterion (inner salt). While less soluble than the ionic forms, the high polarity of the pyridine ring means it still prefers water over non-polar organic solvents.

The Solution: Continuous Extraction or Resin Capture Simple separatory funnel extractions often fail. You need a thermodynamic equilibrium shift.

Protocol: The "Salting-Out" Continuous Loop

-

Saturation: Saturate the aqueous phase with NaCl. This disrupts the hydration sphere of the zwitterion.

-

pH Adjustment: Carefully adjust the aqueous solution to the calculated pI (approx pH 6.8 - 7.2 for this species).

-

Solvent Choice: Use n-Butanol or IPA/CHCl₃ (3:1) . Pure DCM or EtOAc is often too non-polar.

-

Execution: If available, use a continuous liquid-liquid extractor for 12-24 hours.

Visual Workflow: Amphoteric Isolation Logic

Caption: Decision logic for overcoming the amphoteric solubility trap of 4-aminopyridin-3-ol.

Module 3: Chromatographic Purification

User Query: "The compound streaks from the baseline to the solvent front on TLC and sticks to the silica column."

Root Cause Analysis:

The basic pyridine nitrogen and the amino group interact strongly with the acidic silanols (

Troubleshooting Protocol:

-

The "Amine Wash" Pre-treatment:

-

Flush your silica column with mobile phase containing 1% Triethylamine (TEA) before loading your sample. This neutralizes the active acidic sites on the silica.

-

-

Mobile Phase Modifier:

-

Do not use pure MeOH/DCM.

-

Recommended System: DCM : MeOH : NH₄OH (90 : 9 : 1). The ammonium hydroxide competes for the silanol sites and keeps the pyridine deprotonated and "free."

-

-

Alternative Stationary Phase:

-

If available, use Amine-functionalized Silica (NH2-Silica) . This eliminates the need for basic modifiers and prevents streaking entirely.

-

Module 4: Crystallization (The Final Polish)

User Query: "I obtained a solid, but it's an impure oil/solid mixture. How do I recrystallize it?"

Root Cause Analysis: Pyridinols often "oil out" if the cooling is too rapid or if the solvent polarity difference is too high.

Protocol:

-

Solvent System: Avoid pure water (solubility is too high). Use Ethanol (solvent) and Ethyl Acetate (anti-solvent).

-

Activated Charcoal: Dissolve crude in hot Ethanol. Add activated charcoal (to remove oxidative tars from Module 1). Filter hot through Celite.

-

Slow Cooling: Add Ethyl Acetate dropwise to the hot filtrate until slight turbidity appears. Let it cool to room temperature undisturbed (wrap the flask in foil to slow cooling).

Visual Workflow: Hydrogenation & Workup

Caption: Optimized workflow for reduction and isolation to minimize oxidative degradation.

References

-

BenchChem. (2025).[2][3] Synthesis of 4-Aminopyridine-3-sulfonic Acid: A Technical Guide. (Demonstrates sulfonation and handling of amphoteric aminopyridine intermediates).

-

National Institutes of Health (NIH). (2011). Synthesis of N-Substituted-3-amino-4-halopyridines. (Details the instability of 3-amino-4-halopyridines and purification via acidification/freebasing).

-

Sigma-Aldrich. (n.d.). 4-Aminopyridine Product Specification & Solubility Data. (Baseline physicochemical properties for aminopyridine derivatives).

-

University of Massachusetts. (n.d.). Recrystallization Protocols for Polar Compounds. (General guide on solvent selection for polar organic solids).

Sources

Technical Support Center: Troubleshooting Cyclization Failures with 4-Aminopyridin-3-ol Precursors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminopyridin-3-ol and its derivatives. This guide is designed to provide in-depth troubleshooting for common issues encountered during cyclization reactions, a critical step in the synthesis of various heterocyclic scaffolds, including the medicinally important pyrido[3,4-b]pyrazines.[1][2] My aim is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to diagnose and solve cyclization challenges effectively.

Understanding the Precursor: 4-Aminopyridin-3-ol

4-Aminopyridin-3-ol is a bifunctional molecule with a nucleophilic amino group and a hydroxyl group on a pyridine ring. This unique structure, while versatile, presents specific challenges in cyclization reactions, primarily due to the potential for competing side reactions and the electronic nature of the pyridine ring. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Cyclization Failures

Q1: My cyclization reaction with 4-aminopyridin-3-ol and a 1,2-dicarbonyl compound is not yielding any of the desired product. What are the likely causes and how can I fix it?

There are several potential reasons for a complete lack of product formation. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

-

Inadequate Reaction Conditions: The reaction may not be reaching the necessary activation energy for cyclization.

-

Temperature: Many condensation reactions require heat.[3] If you are running the reaction at room temperature, consider gradually increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) at various temperatures is recommended.[4]

-

Catalyst: While some reactions proceed without a catalyst, an acid or base catalyst is often necessary to promote the condensation.[4] For the cyclization of aminopyridines with dicarbonyls, acidic catalysts like acetic acid are commonly used. Experimenting with different catalysts, including Lewis acids, could be beneficial.[4]

-

-

Poor Quality Starting Materials: Impurities in either the 4-aminopyridin-3-ol or the dicarbonyl compound can inhibit the reaction.

-

Purity Check: Verify the purity of your starting materials using techniques like NMR or melting point analysis.

-

Purification: If necessary, purify the starting materials before use. Recrystallization is often an effective method.[4]

-

-

Incorrect Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics.[4]

Troubleshooting Workflow for No Product Formation

Caption: Decision tree for troubleshooting complete reaction failure.

Q2: My reaction is producing a very low yield of the desired cyclized product. How can I optimize the yield?

Low yields are a common challenge and can often be addressed by fine-tuning the reaction conditions and considering the stability of the reactants and products.

Potential Causes & Solutions:

-

Suboptimal Reaction Time and Temperature: The reaction may not be going to completion, or the product might be degrading over time at high temperatures.

-

Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress over time to determine the optimal reaction duration.[4] This will help you identify the point of maximum product formation before significant degradation occurs.

-

Temperature Optimization: A systematic optimization of the reaction temperature is recommended. While higher temperatures can increase the reaction rate, they can also lead to byproduct formation.

-

-

Formation of Regioisomers: With unsymmetrical dicarbonyl compounds, the formation of regioisomers is a possibility, which can complicate purification and reduce the yield of the desired isomer.

-

Characterization: Carefully characterize your product mixture to determine if regioisomers are present.

-

Literature Review: Consult the literature for similar reactions to see if specific catalysts or solvents are known to favor the formation of one regioisomer over another.[4]

-

-

Competing Side Reactions: The hydroxyl group of 4-aminopyridin-3-ol can potentially undergo side reactions that consume the starting material.

-

Protecting Groups: While not always ideal due to the extra steps involved, consider protecting the hydroxyl group if other optimization strategies fail.

-

Table 1: Key Parameters for Optimizing Cyclization Yield

| Parameter | Recommendation | Rationale |

| Temperature | Screen a range (e.g., RT, 50°C, 80°C, reflux) | Balances reaction rate and potential for degradation. |

| Reaction Time | Monitor by TLC/LC-MS at regular intervals | Prevents stopping the reaction prematurely or allowing for product degradation.[4] |

| Catalyst Loading | Titrate catalyst amount (e.g., 0.1, 0.5, 1.0 eq) | The optimal amount of catalyst can significantly impact yield.[4] |

| Solvent | Test a panel of solvents with varying polarities | Solvent affects solubility and can influence reaction pathways.[4] |

Q3: I am observing the formation of an unexpected byproduct. What could it be and how can I prevent its formation?

The formation of byproducts is often indicative of competing reaction pathways. Understanding the reactivity of 4-aminopyridin-3-ol is key to diagnosing this issue.

Potential Byproducts & Prevention Strategies:

-

Self-Condensation Product: 4-aminopyridin-3-ol could potentially react with itself, especially at elevated temperatures.

-

Controlled Addition: Try adding the dicarbonyl compound slowly to a solution of the aminopyridinol to maintain a low concentration of the latter and favor the desired bimolecular reaction.

-

-

Oxidation of the Precursor: The aminopyridinol precursor may be susceptible to oxidation, leading to colored impurities.

-

Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

-

Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

-

-

Incomplete Cyclization: A common byproduct is the dihydropyrazine intermediate, which has not been fully oxidized to the aromatic pyrazine.[3]

-

Oxidizing Agent: If you suspect the formation of the dihydro intermediate, the addition of a mild oxidizing agent or exposure to air during workup might facilitate aromatization.

-

Potential Competing Reaction Pathways

Caption: Potential reaction pathways in cyclizations with 4-aminopyridin-3-ol.

Frequently Asked Questions (FAQs)

Q: How should I store 4-aminopyridin-3-ol?

A: 4-aminopyridine and its derivatives have shown excellent chemical stability.[5][6] It is recommended to store 4-aminopyridin-3-ol in a tightly closed container in a cool, dry, and well-ventilated place.[7] While it is stable at room temperature, refrigeration can be used for long-term storage.[5][6]

Q: Is 4-aminopyridin-3-ol sensitive to air or light?

A: While studies on 4-aminopyridine show good stability, it is good laboratory practice to protect it from light.[5][6] As mentioned in the troubleshooting section, running reactions under an inert atmosphere is advisable to prevent potential oxidation, especially at elevated temperatures.

Q: What is a typical work-up procedure for these types of cyclization reactions?

A: A standard work-up procedure involves removing the solvent under reduced pressure, followed by purification of the crude product. Column chromatography on silica gel is a common method for purifying pyridopyrazine derivatives.[4] The choice of eluent will depend on the polarity of your product and any byproducts. A systematic approach, starting with a non-polar solvent and gradually increasing the polarity, is recommended.[4]

Q: Can I use microwave irradiation to promote the cyclization?

A: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of pyridopyrazine derivatives, often leading to shorter reaction times and improved yields.[1] If conventional heating methods are proving ineffective, microwave synthesis is a viable alternative to explore.

Experimental Protocols

General Protocol for Cyclization of 4-Aminopyridin-3-ol with a 1,2-Dicarbonyl Compound

-

To a solution of 4-aminopyridin-3-ol (1.0 eq) in a suitable solvent (e.g., ethanol), add the 1,2-dicarbonyl compound (1.0-1.2 eq).

-

Add a catalytic amount of acid (e.g., acetic acid, 0.1 eq).

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

-

Upon completion, allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note: This is a general protocol and may require optimization for specific substrates.

References

-

Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate. [Link]

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. PMC. [Link]

-

Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. [Link]

-

Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]

-

Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

-

Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link]

-

Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy. [Link]

-

Synthesis of 3-phenylpyrazolo[4,3-b]pyridines via a convenient synthesis of 4-amino-3-arylpyrazoles and SAR of corticotropin-releasing factor receptor type-1 antagonists. PubMed. [Link]

-

Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction. PubMed. [Link]

-

Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. RSC Publishing. [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC. [Link]

-

Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. ACS Publications. [Link]

-

Preparation of Pyrido-(2,3)-pyrazines, Pyrido-(3,4)-pyrazines and Imidazo-(b)-pyridines. The Journal of Organic Chemistry. [Link]

-

Synthesis of substituted pyridopyrazines. ResearchGate. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

-

De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]

-

Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. PMC. [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

-

C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PMC. [Link]

-

Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. ResearchGate. [Link]

-

De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. ResearchGate. [Link]

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. [Link]

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

-

C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

-

Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

- Method for preparing derivatives of 3-hydroxypyridine.

-

Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. ScienceDirect. [Link]

-

23.S: Carbonyl Condensation Reactions (Summary). Chemistry LibreTexts. [Link]

-

Carbonyl Condensation Rxn & Amines. Course Hero. [Link]

-

Synthesis by Aldol and Related Condensation Reactions. Science of Synthesis. [Link]

-

Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sefh.es [sefh.es]

- 7. lobachemie.com [lobachemie.com]

Technical Support Center: Navigating Substitution Chemistry of 4-Aminopyridin-3-ol

Welcome to the technical support resource for 4-Aminopyridin-3-ol chemistry. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and minimize side reactions during substitution reactions with this versatile scaffold. As a trifunctional molecule, 4-aminopyridin-3-ol presents unique regioselectivity challenges. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired synthetic outcomes with high fidelity.

Core Principles: Understanding the Reactivity of 4-Aminopyridin-3-ol

The primary challenge in the substitution chemistry of 4-aminopyridin-3-ol stems from the presence of three distinct nucleophilic centers: the exocyclic amino group (N4), the pyridine ring nitrogen (N1), and the hydroxyl group (O3). The reactivity of each site is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.

Caption: Nucleophilic centers of 4-Aminopyridin-3-ol.

-

N4-Amino Group: Generally the most nucleophilic nitrogen atom, making it a primary site for reactions like alkylation and acylation.

-

O3-Hydroxyl Group: A potent nucleophile, especially when deprotonated to form an alkoxide/phenoxide. Its reactivity competes directly with the N4-amino group.

-

N1-Pyridine Nitrogen: The most basic site on the molecule. It is readily protonated, which can deactivate the ring system towards certain electrophiles. While less nucleophilic than the N4-amino group, it can undergo quaternization, particularly with reactive alkyl halides.

Understanding the delicate balance between these sites is crucial for designing selective transformations.

Frequently Asked Questions & Troubleshooting Guide

Q1: My alkylation reaction is yielding a mixture of N- and O-alkylated products. How can I control the regioselectivity?

A1: This is a classic challenge of competing N- vs. O-alkylation with an ambident nucleophile.[1][2] The outcome is dictated by factors explained by Hard and Soft Acid-Base (HSAB) theory and the specific reaction conditions.

Causality & Explanation: The oxygen of the hydroxyl group (once deprotonated) is a "hard" nucleophile, while the nitrogen of the amino group is a "soft" nucleophile.

-

O-Alkylation (Ether Formation): Favored by "hard" electrophiles and conditions that promote the formation of the harder phenoxide nucleophile. This typically involves using a strong base to fully deprotonate the hydroxyl group. Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, leaving a highly reactive "naked" anion that enhances O-alkylation.[3]

-

N-Alkylation (Amine Alkylation): Favored by "softer" electrophiles (e.g., alkyl iodides over chlorides) and conditions that do not fully deprotonate the hydroxyl group. Using a weaker base or a protic solvent can favor N-alkylation by keeping the hydroxyl group protonated and thus less nucleophilic.

Troubleshooting & Optimization Strategy:

| Goal | Base | Solvent | Electrophile (R-X) | Temperature | Rationale |

| Maximize O-Alkylation | Strong Base (NaH, K₂CO₃, Cs₂CO₃)[3][4] | Polar Aprotic (DMF, Acetonitrile, DMSO) | Hard (e.g., Alkyl sulfates, R-OTs, R-Cl) | Elevated (e.g., 80 °C) | Promotes formation of the hard phenoxide anion, which preferentially attacks hard electrophiles. |

| Maximize N-Alkylation | Weaker Base (e.g., DIPEA, TEA) or No Base | Polar Protic (e.g., EtOH, MeOH) or Nonpolar (Toluene) | Soft (e.g., R-I, R-Br, Benzyl halides) | Room Temp to Mild Heat | Minimizes phenoxide formation, allowing the softer, more nucleophilic N4-amino to react. |

A highly effective, albeit longer, strategy for ensuring N-alkylation is to first protect the hydroxyl group, perform the N-alkylation, and then deprotect the oxygen. A common protecting group for this purpose is a benzyl ether, which can be removed later via hydrogenolysis.[5]

Q2: I'm observing significant di-alkylation or overalkylation at the N4-amino group. How can I achieve selective mono-N-alkylation?

A2: Overalkylation is a common issue because the mono-alkylated amine product can sometimes be more nucleophilic than the starting primary amine.[6][7] The most robust solution is to use a protecting group strategy.

Causality & Explanation: Direct alkylation relies on carefully controlling stoichiometry (using only a slight excess of the alkylating agent) and reaction time, which can be difficult to reproduce and scale. A more definitive method is to temporarily block one of the N-H bonds of the primary amine, forcing the reaction to stop after a single substitution. The tert-butoxycarbonyl (Boc) group is ideal for this purpose as it is easily introduced and can be removed under mild acidic conditions without affecting other parts of the molecule.[8][9]

Recommended Protocol: N-Boc Protection This protocol ensures mono-alkylation by first protecting the N4-amino group.

-